![molecular formula C18H17BrN2O4Se B12992736 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12992736.png)
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes This compound is characterized by the presence of a bromine atom, a selenophene ring, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the selenophene ring: This can be achieved through a cyclization reaction involving a suitable selenide precursor.
Introduction of the bromine atom: Bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the piperazine moiety: This step involves the reaction of the intermediate compound with 4-methylpiperazine under appropriate conditions.
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Uniqueness
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is unique due to the presence of the selenophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science, where such properties can be leveraged to develop novel therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C18H17BrN2O4Se |
|---|---|
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
7-bromo-8-[(4-methylpiperazin-1-yl)methyl]-2-oxoselenopheno[3,2-h]chromene-3-carboxylic acid |
InChI |
InChI=1S/C18H17BrN2O4Se/c1-20-4-6-21(7-5-20)9-13-14(19)11-3-2-10-8-12(17(22)23)18(24)25-15(10)16(11)26-13/h2-3,8H,4-7,9H2,1H3,(H,22,23) |
Clé InChI |
VXEPLSHWXCMHAL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C3=C([Se]2)C4=C(C=C3)C=C(C(=O)O4)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



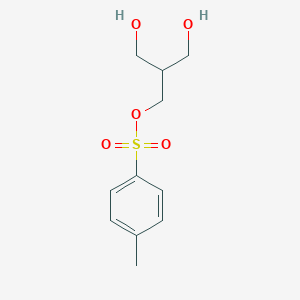
![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
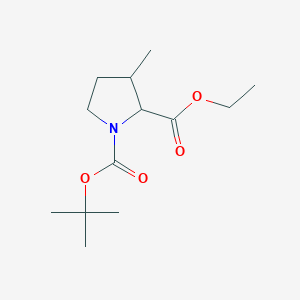
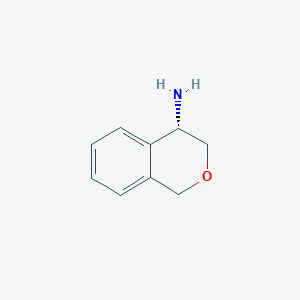
![7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
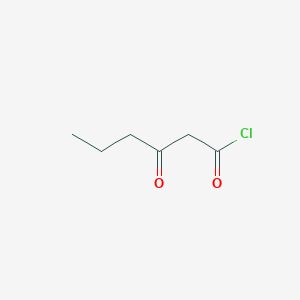
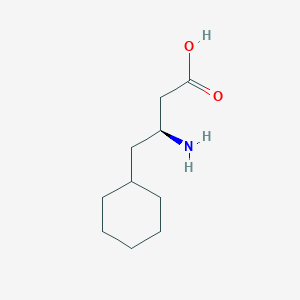
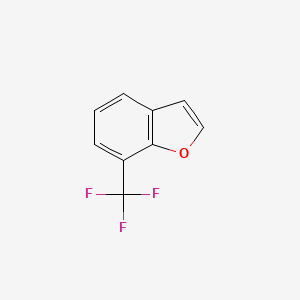

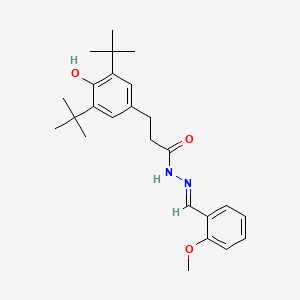
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12992733.png)
![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12992744.png)
